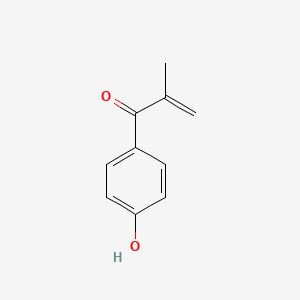
1-(4-羟基苯基)-2-甲基丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one, also related to the family of compounds known as chalcones, is a subject of interest in various fields of chemistry and biology. Chalcones are known for their vast range of biological activities and serve as precursors for the synthesis of numerous pharmacologically active compounds.
Synthesis Analysis
The synthesis of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one and its derivatives often involves condensation reactions between acetophenones and benzaldehydes in the presence of alkali. Yields of these reactions are typically high, exceeding 80% in many cases. These procedures are fundamental in the preparation of various chalcone derivatives, showcasing the versatility and efficiency of this synthetic route (Balaji et al., 2015).
Molecular Structure Analysis
Density Functional Theory (DFT) has been utilized to investigate the molecular structure of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one derivatives. Studies reveal that oxygen atoms and the π-system play significant roles as electron donor spots, indicating high chemical reactivity. The optimized molecular structure obtained from these studies matches experimental data, affirming the compound's stable structure (Deghady et al., 2021).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including Claisen-Schmidt condensation, which is pivotal in its synthesis. Its molecular structure, especially the carbonyl group, has been found to significantly contribute to its chemical reactivity, influencing its interactions in biological systems and forming the basis for its antibacterial activity (Deghady et al., 2021).
科学研究应用
抗菌活性
1-(4-羟基苯基)-2-甲基丙烯酮展示出显著的抗菌活性。一项利用密度泛函理论和分子对接研究的研究揭示,该化合物,特别是其羰基团,与金黄色葡萄球菌的青霉素结合蛋白形成强烈的键合,显示出高结合能量,表明具有强效抗菌性能 (Deghady et al., 2021)。
缓蚀作用
这种化合物已被研究其缓蚀效果。在一项关于铝在盐酸溶液中的腐蚀研究中,1-(4-羟基苯基)-2-甲基丙烯酮的衍生物被用作缓蚀剂。研究发现这些衍生物作为混合型缓蚀剂,显著减少了腐蚀,并且它们的有效性随浓度和温度而变化 (Fouda et al., 2014)。
液晶性能
该化合物的衍生物已被探索其液晶性能。例如,一项研究合成并表征了基于1-(4-羟基苯基)-2-甲基丙烯酮的热致向列型液晶树枝聚合物,显示出在材料科学中的潜在应用 (Percec & Kawasumi, 1992)。
抗氧化活性
几项研究合成并测试了1-(4-羟基苯基)-2-甲基丙烯酮的衍生物的抗氧化性能。这些衍生物表现出显著的抗氧化活性,表明它们在药理学应用中的潜在用途 (Sulpizio et al., 2016)。
生化反应中的立体化学
1-(4-羟基苯基)-2-甲基丙烯酮的立体化学已在酶反应中进行研究,为了解该化合物与生物系统的相互作用提供了见解,这对其在生物化学和医学中的应用可能至关重要 (McIntire et al., 1984)。
晶体结构和热性能表征
已对1-(4-羟基苯基)-2-甲基丙烯酮衍生物的晶体结构和热性能进行了研究。这些研究对于了解该化合物的物理和化学稳定性至关重要,这对其实际应用是必不可少的 (Shubhalaxmi et al., 2013)。
作用机制
Target of Action
The primary target of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme found in nearly all aerobic forms of life . It plays a crucial role in the catabolism of tyrosine, a process vital for both plants and animals .
Mode of Action
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one interacts with HPPD, inhibiting its function . HPPD is responsible for the conversion of 4-hydroxyphenylpyruvate into homogentisate . When HPPD is inhibited, this conversion is disrupted, leading to an accumulation of tyrosine . This excess of tyrosine can stunt growth and cause oxidative damage due to a lack of tocopherols (vitamin E) .
Biochemical Pathways
The inhibition of HPPD affects several biochemical pathways. Primarily, it disrupts the catabolism of tyrosine . This disruption can lead to a deficiency in the production of tocopherols and plastoquinone, which are essential for the protection of chlorophyll in plants . The lack of these protective compounds can lead to the destruction of chlorophyll, causing plants to turn white .
Pharmacokinetics
A similar compound, dhdk, isolated from mistletoe, exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin
Result of Action
The primary result of the action of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is the inhibition of HPPD, leading to an accumulation of tyrosine . This can stunt growth and cause oxidative damage due to a lack of tocopherols . In plants, this can lead to the destruction of chlorophyll and the whitening of the plant .
未来方向
The future directions for the study of similar compounds have been suggested in several studies. For instance, a study discusses the potential of 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one (LB) as a potential MAO-B inhibitor, suggesting that it could be a promising area for future research .
生化分析
Biochemical Properties
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one may interact with various enzymes and proteins. For instance, it may be involved in the transformation of 4-hydroxyphenylpyruvate into homogentisic acid, a step in tyrosine catabolism . The nature of these interactions could be complex and may involve binding to active sites or allosteric sites of enzymes.
Cellular Effects
Similar phenolic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one may be involved in various metabolic pathways. For instance, it could potentially be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6,11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHMORCLSVNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

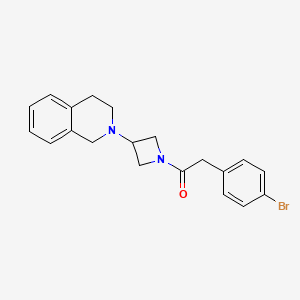
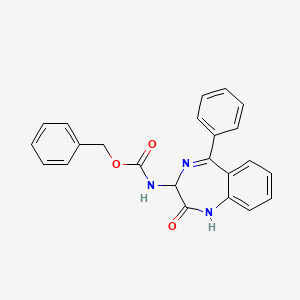
![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)

![7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492979.png)
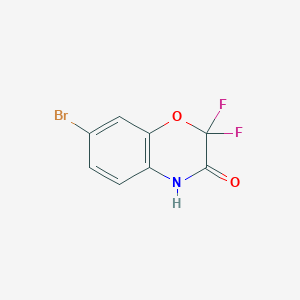
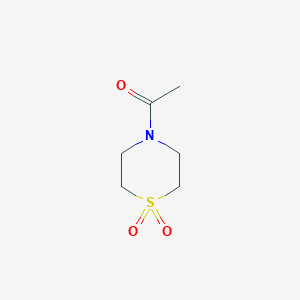
![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)
![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)
![7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2492988.png)
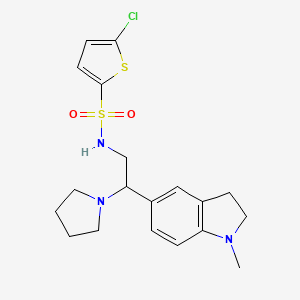
![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)
![N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2492991.png)